molecular formula C27H21N5O3 B11247991 N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11247991
M. Wt: 463.5 g/mol
InChI Key: NGNDFEHGAVCTNS-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-methyl-6-(phenylamino)pyrimidine-2-amine with 4-nitrobenzene sulfonyl chloride in the presence of triethylamine. The product is then subjected to further reactions to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It binds to DNA, altering its replication and inhibiting the growth of tumor cells. This compound also inhibits angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis . The presence of electron-donating and withdrawing groups in its structure plays a significant role in its potency and effectiveness .

Comparison with Similar Compounds

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as 2-aminopyrimidine derivatives. These compounds also exhibit anticancer and antiparasitic activities .

Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H21N5O3

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C27H21N5O3/c1-17-15-24(29-19-8-3-2-4-9-19)32-27(28-17)31-21-13-11-20(12-14-21)30-25(33)22-16-18-7-5-6-10-23(18)35-26(22)34/h2-16H,1H3,(H,30,33)(H2,28,29,31,32)

InChI Key

NGNDFEHGAVCTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC5=CC=CC=C5

Origin of Product

United States

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